molecular formula C11H20O2 B12603295 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol CAS No. 917479-21-1

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B12603295
CAS No.: 917479-21-1
M. Wt: 184.27 g/mol
InChI Key: HJQHVAVOGAHWLS-UHFFFAOYSA-N
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Description

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol is a bicyclic compound with a unique structure that includes two hydroxyl groups. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound’s bicyclic structure also allows it to fit into certain binding sites, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione: This compound has a similar bicyclic structure but contains carbonyl groups instead of hydroxyl groups.

    Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-:

Uniqueness

2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol is unique due to its specific arrangement of hydroxyl groups and its stability. This makes it particularly valuable in applications where other similar compounds may not perform as well.

Properties

CAS No.

917479-21-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,3,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol

InChI

InChI=1S/C11H20O2/c1-9(2)7-5-6-8(9)11(4,13)10(7,3)12/h7-8,12-13H,5-6H2,1-4H3

InChI Key

HJQHVAVOGAHWLS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1C(C2(C)O)(C)O)C

Origin of Product

United States

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